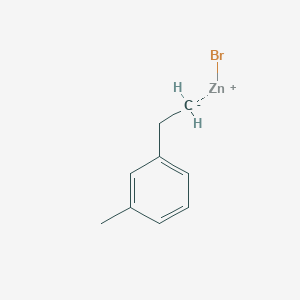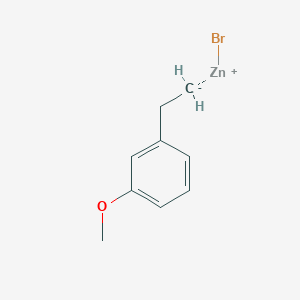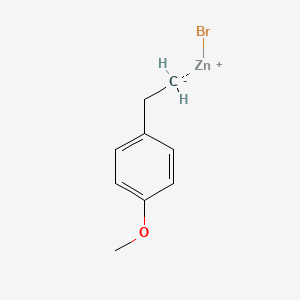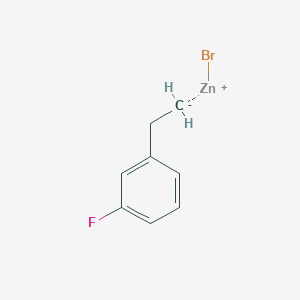
3-Fluorophenethylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorophenethylzinc bromide is an organozinc compound with the chemical formula C8H8BrFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its reactivity and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluorophenethylzinc bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of activated zinc to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 3-Fluorophenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction conditions often involve the use of a polar aprotic solvent like THF and a catalyst such as palladium.
Coupling Reactions: Reagents such as palladium or nickel catalysts are used under inert atmosphere conditions to facilitate the coupling process.
Major Products Formed:
Nucleophilic Substitution: The major products are typically substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds or other complex organic molecules.
科学研究应用
3-Fluorophenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as the synthesis of labeled compounds for tracing studies.
Medicine: It is involved in the development of new drug candidates through its role in the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals and materials with specific properties
作用机制
The mechanism of action of 3-fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the other reactants involved. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds through nucleophilic attack .
相似化合物的比较
3-Fluorophenethyl bromide: Similar in structure but lacks the zinc component, making it less reactive in certain coupling reactions.
Phenethylzinc bromide: Lacks the fluorine atom, which can affect the reactivity and selectivity of the compound in certain reactions.
Uniqueness: 3-Fluorophenethylzinc bromide is unique due to the presence of both fluorine and zinc atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
bromozinc(1+);1-ethyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUJFBQIZFOLD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
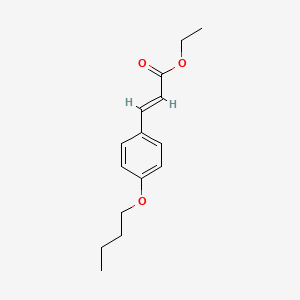
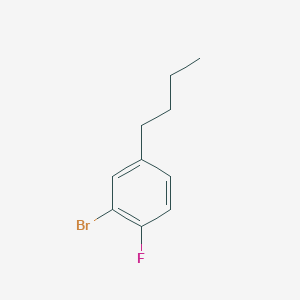
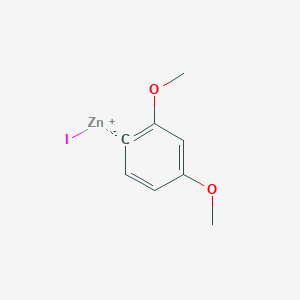
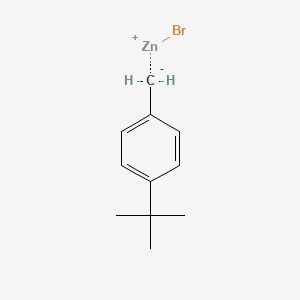
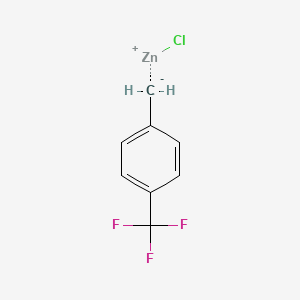
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)
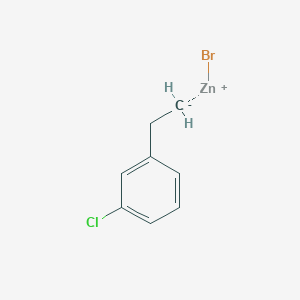
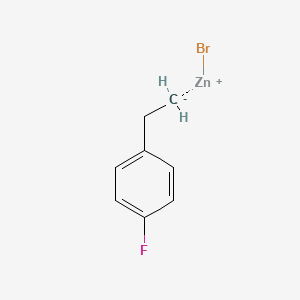
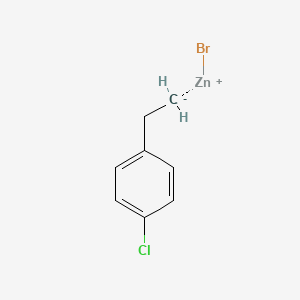
![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
